4-Bromo-2-fluoro-5-iodobenzaldehyde
Overview
Description
4-Bromo-2-fluoro-5-iodobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the benzaldehyde family and has a molecular formula of C7H3BrFI.
Scientific Research Applications
Crystal Structure and Vibrational Spectra Studies
The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde, a compound structurally similar to 4-Bromo-2-fluoro-5-iodobenzaldehyde, have been thoroughly investigated using X-ray diffraction and vibrational spectroscopy. These studies are crucial for understanding the compound's conformational preferences and its potential applications in materials science and molecular engineering. The research demonstrated the compound's preference for a stable O-trans conformation and provided a comprehensive analysis of its vibrational modes, aiding in the understanding of similar halogenated compounds (Tursun et al., 2015).
Synthetic Applications in Organic Chemistry
The synthesis of complex molecules like methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves intermediate steps that yield 4-bromo-2-fluorobenzaldehyde. This process highlights the compound's utility in organic synthesis, showcasing its role in the bromination and hydrolysis steps leading to highly pure final products. This application is vital for the pharmaceutical industry and the synthesis of fine chemicals (Chen Bing-he, 2008).
Development of Fluorinated Compounds
Research involving the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones to yield chalcones, which are then processed to produce various fluorinated compounds, underscores the compound's significance in creating materials with potential biological and medicinal applications. These studies contribute to the fields of medicinal chemistry and materials science by offering new pathways to synthesize fluorinated derivatives with enhanced properties (Jagadhani et al., 2015).
Advancements in Bromovinyl Aldehyde Chemistry
The review of advancements in the field of bromovinyl aldehyde chemistry, focusing on 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, highlights the compound's relevance in the synthesis of biologically and medicinally significant molecules. This area of research is crucial for developing new therapeutic agents and understanding the chemical foundations of drug design (Ghosh & Ray, 2017).
Environmental and Analytical Chemistry Applications
The use of 4-bromo-3-fluorobenzaldehyde in environmental and analytical chemistry, particularly in the context of controlling impurities in pharmaceutical manufacturing, showcases its importance in ensuring the purity and safety of drug substances. The development of analytical methods to resolve and quantify regioisomer impurities in such compounds is critical for maintaining high standards in pharmaceutical production (Shen et al., 2016).
Safety and Hazards
4-Bromo-2-fluoro-5-iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGAYZRQUXZGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284024 | |
Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-49-9 | |
Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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